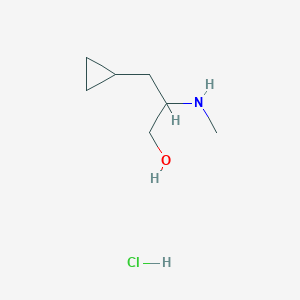![molecular formula C9H18ClNO B2664301 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride CAS No. 1309976-16-6](/img/structure/B2664301.png)
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Morpholine derivatives serve as key intermediates in the synthesis of various biologically active heterocyclic compounds. For instance, 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride is highlighted for its role in generating compounds with potential biological activities, showcasing morpholine's utility in medicinal chemistry (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Structural and Molecular Analysis
Research on N-(ω-carboxyalkyl)morpholine hydrochlorides provided insights into their molecular structures through X-ray diffraction, NMR, FTIR, and PM3 studies. This demonstrates the morpholine ring's adaptability in forming structurally diverse and complex molecules, which is crucial for the development of novel pharmaceuticals (Z. Dega‐Szafran et al., 2001).
Neurokinin-1 Receptor Antagonists
A study introduced a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound exemplifies how morpholine derivatives can enhance the solubility and biological availability of therapeutic agents (T. Harrison et al., 2001).
Development of Anticancer and Antiviral Agents
The photocatalytic activity of methylated rhodium complexes, incorporating morpholine derivatives, was investigated for their potential as anticancer and antiviral agents. This study underscores the role of morpholine in enhancing the hydrophobicity and cellular uptake of metal-based therapeutic agents (D. Loganathan, H. Morrison, 2006).
Topical Drug Delivery Systems
The synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were conducted to improve its topical delivery. Such research highlights the adaptability of morpholine derivatives in designing prodrugs with enhanced skin permeability and solubility, crucial for topical therapeutic applications (J. Rautio et al., 2000).
Eigenschaften
IUPAC Name |
3,3-dimethyl-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)6-11-8-5-3-4-7(8)10-9;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZAWNLUXUAFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2CCCC2N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)


![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)


![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)
![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)


